molecular formula C23H28N2O6 B12479788 Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12479788
M. Wt: 428.5 g/mol
InChI Key: IKZYPXDTSGJNKA-UHFFFAOYSA-N
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Description

Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a propyl ester, a methoxyphenoxy group, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.

    Acylation: The 4-methoxyphenoxyacetic acid is then acylated with 5-amino-2-(morpholin-4-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The final step involves esterification of the carboxylic acid group with propanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxyacetic acid derivatives.

    Reduction: Formation of propyl 5-{[(4-hydroxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety and have similar chemical properties.

    Morpholine-containing compounds: These compounds contain the morpholine ring and may exhibit similar biological activities.

    Amide-linked compounds: These compounds have an amide bond linking two aromatic rings, similar to the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

propyl 5-[[2-(4-methoxyphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O6/c1-3-12-30-23(27)20-15-17(4-9-21(20)25-10-13-29-14-11-25)24-22(26)16-31-19-7-5-18(28-2)6-8-19/h4-9,15H,3,10-14,16H2,1-2H3,(H,24,26)

InChI Key

IKZYPXDTSGJNKA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3

Origin of Product

United States

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